

# 3-Iodo-4-(trifluoromethoxy)benzoic acid molecular weight

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## Compound of Interest

Compound Name: 3-Iodo-4-(trifluoromethoxy)benzoic acid

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An In-Depth Technical Guide to **3-Iodo-4-(trifluoromethoxy)benzoic acid**: A Keystone Building Block in Modern Medicinal Chemistry

## Introduction

In the landscape of drug discovery and development, the strategic design of molecular scaffolds is paramount to achieving desired therapeutic outcomes. The selection of versatile chemical building blocks that allow for predictable and efficient elaboration into diverse compound libraries is a cornerstone of modern medicinal chemistry. **3-Iodo-4-(trifluoromethoxy)benzoic acid** has emerged as a compound of significant interest for researchers and drug development professionals. Its unique trifunctional architecture—comprising a carboxylic acid, an iodo group, and a trifluoromethoxy moiety—offers a powerful toolkit for the synthesis of complex molecular entities.

This guide provides a comprehensive technical overview of **3-Iodo-4-(trifluoromethoxy)benzoic acid**, detailing its physicochemical properties, synthesis, and reactivity. It further explores its critical applications as a synthetic intermediate and provides field-proven experimental protocols for its utilization in key chemical transformations, underscoring its value in the generation of novel therapeutic agents.

## Physicochemical and Structural Properties

**3-Iodo-4-(trifluoromethoxy)benzoic acid** is a polysubstituted aromatic compound whose utility is derived directly from its distinct structural features. The molecular weight and other key identifiers are crucial for experimental design and regulatory documentation.

Table 1: Core Physicochemical Properties of **3-Iodo-4-(trifluoromethoxy)benzoic acid**

Property	Value	Source(s)
Molecular Weight	332.02 g/mol	[1]
Molecular Formula	C <sub>8</sub> H <sub>4</sub> F <sub>3</sub> IO <sub>3</sub>	[1]
CAS Number	1110709-70-0	[1][2][3]
Canonical SMILES	<chem>C1=CC(=C(C=C1C(=O)O)I)OC(F)(F)F</chem>	[4]
InChIKey	HDYICWVGSFIFDM-UHFFFAOYSA-N	[4]
Storage Conditions	2-8°C, sealed in dry, dark place	[1]
Heavy Atom Count	15	[5]

The strategic placement of the three functional groups dictates the molecule's reactivity profile, which will be explored in the following sections.

## Synthesis and Chemical Reactivity

### Proposed Synthesis

While specific literature detailing the synthesis of **3-Iodo-4-(trifluoromethoxy)benzoic acid** is not broadly published, a reliable synthetic route can be proposed based on well-established organohalogen chemistry. The most chemically sound approach involves a Sandmeyer-type reaction starting from the corresponding aniline precursor, 3-amino-4-(trifluoromethoxy)benzoic acid.

This procedure is analogous to the synthesis of structurally similar compounds, such as 4-iodo-3-(trifluoromethyl)benzoic acid.[6] The process involves the diazotization of the primary amine

with sodium nitrite in an acidic medium to form a diazonium salt, which is subsequently treated with potassium iodide to introduce the iodo group onto the aromatic ring.

## Core Reactivity and Mechanistic Insights

The synthetic value of **3-Iodo-4-(trifluoromethoxy)benzoic acid** lies in the orthogonal reactivity of its functional groups. This allows for sequential, chemoselective modifications.

- **Carboxylic Acid Group:** The -COOH group is a versatile handle for forming stable amide or ester linkages. This is the primary site for coupling with amines or alcohols to extend the molecular framework, a fundamental reaction in the synthesis of many active pharmaceutical ingredients (APIs).
- **Iodo Group:** The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions. Its relatively low bond strength and good leaving group ability make it ideal for palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations. This allows for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds.
- **Trifluoromethoxy Group (-OCF<sub>3</sub>):** This group is generally inert to common reaction conditions, functioning as a critical modulator of physicochemical properties. From an electronic standpoint, it is strongly electron-withdrawing, which can influence the reactivity of the aromatic ring. More importantly, it significantly increases lipophilicity and can enhance metabolic stability by blocking potential sites of oxidative metabolism, thereby improving a drug candidate's pharmacokinetic profile.

**Caption:** Reactivity map of **3-Iodo-4-(trifluoromethoxy)benzoic acid**.

## Applications in Drug Discovery

The trifluoromethoxy group (-OCF<sub>3</sub>) is a highly valued substituent in medicinal chemistry, often considered a "super-stable" bioisostere of other functional groups. Its incorporation can lead to enhanced bioavailability and improved metabolic profiles. **3-Iodo-4-(trifluoromethoxy)benzoic acid** serves as a key starting material for introducing this beneficial moiety into complex drug candidates, particularly in the development of kinase inhibitors for oncology. The ability to perform a Suzuki coupling at the iodo position to add a second aromatic system, followed by an

amide coupling at the carboxylic acid, provides a robust strategy for building molecules that can effectively target the ATP-binding sites of kinases.

## Experimental Protocols

The following protocols are detailed, self-validating methodologies for common and powerful transformations utilizing **3-Iodo-4-(trifluoromethoxy)benzoic acid**. These are based on established procedures for structurally analogous compounds and serve as a reliable starting point for synthesis.

### Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol describes the formation of a C-C bond between **3-Iodo-4-(trifluoromethoxy)benzoic acid** and an arylboronic acid.

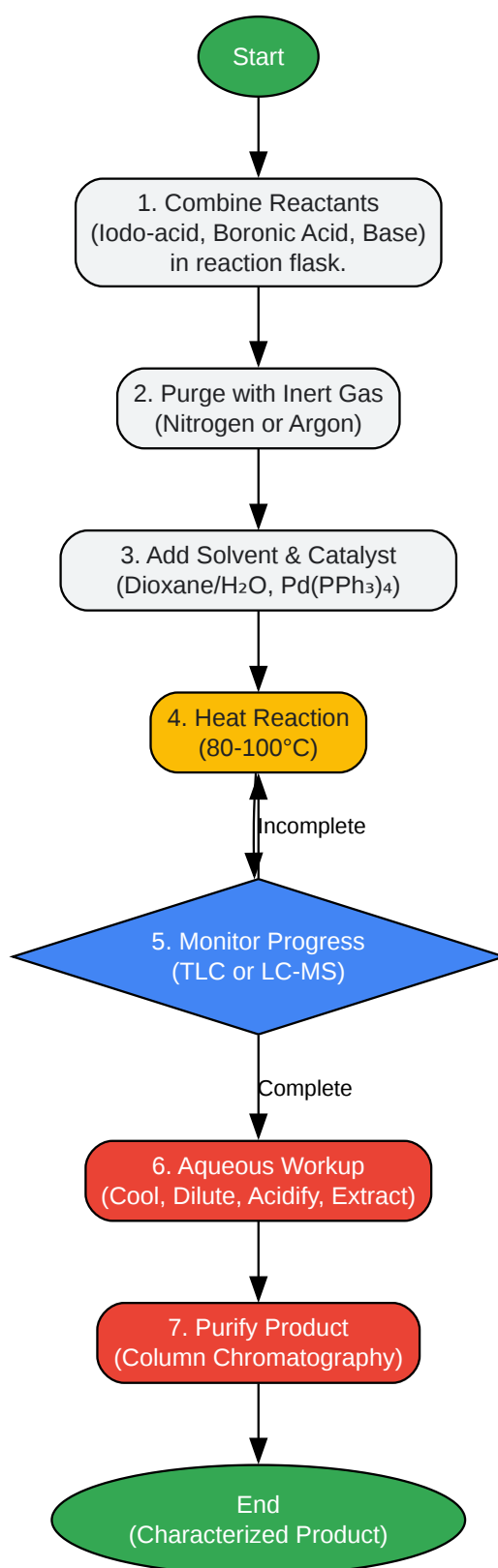
Materials:

- **3-Iodo-4-(trifluoromethoxy)benzoic acid** (1.0 eq)
- Arylboronic acid (1.2 eq)
- Palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 5 mol%)
- Base (e.g., Na<sub>2</sub>CO<sub>3</sub>, 2.0 eq)
- Solvent: 4:1 mixture of 1,4-Dioxane and Water
- Nitrogen or Argon gas supply
- Standard glassware for inert atmosphere reactions

Step-by-Step Methodology:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add **3-Iodo-4-(trifluoromethoxy)benzoic acid** (1.0 eq), the arylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).

- Inert Atmosphere: Seal the flask with a septum and purge with nitrogen or argon for 15 minutes.
- Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the dioxane/water solvent mixture to achieve a concentration of approximately 0.1 M with respect to the starting iodide. Continue purging the solution for another 10 minutes. Finally, add the palladium catalyst (e.g.,  $\text{Pd}(\text{PPh}_3)_4$ , 0.05 eq).
- Reaction Execution: Heat the reaction mixture to 80-100°C and stir vigorously.
- Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material typically occurs within 4-12 hours.
- Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1 M HCl to pH ~2-3 to ensure the carboxylic acid is protonated.
- Extraction: Separate the layers and extract the aqueous phase twice more with ethyl acetate. Combine the organic layers.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure.
- Final Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product. Characterize by  $^1\text{H}$  NMR and HRMS.



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**Caption:** Experimental workflow for the Suzuki-Miyaura coupling protocol.

## Protocol 2: EDC/HOBt Mediated Amide Coupling

This protocol details the formation of an amide bond with a primary or secondary amine.

Materials:

- **3-Iodo-4-(trifluoromethoxy)benzoic acid** (1.0 eq)
- Amine (primary or secondary, 1.1 eq)
- EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq)
- HOBt (Hydroxybenzotriazole, 1.2 eq)
- Base (e.g., DIPEA or Et<sub>3</sub>N, 2.5 eq)
- Anhydrous solvent (e.g., DCM or DMF)
- Standard glassware

Step-by-Step Methodology:

- **Reaction Setup:** Dissolve **3-Iodo-4-(trifluoromethoxy)benzoic acid** (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
- **Cooling:** Cool the stirred solution to 0°C using an ice bath.
- **Reagent Addition:** Add the base (e.g., DIPEA, 2.5 eq) to the mixture, followed by the portion-wise addition of EDC·HCl (1.2 eq).
- **Reaction Execution:** Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
- **Monitoring (Self-Validation):** Monitor the reaction via TLC or LC-MS for the consumption of the limiting carboxylic acid starting material.
- **Workup:** Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO<sub>3</sub>, and finally with brine.

- Purification: Dry the organic layer over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate in vacuo.
- Final Purification: Purify the crude amide product using flash column chromatography on silica gel. Characterize by  $^1\text{H}$  NMR and HRMS.

## Safety and Handling

As a laboratory chemical, **3-Iodo-4-(trifluoromethoxy)benzoic acid** requires careful handling. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 4-(trifluoromethoxy)benzoic acid, provides essential guidance.<sup>[7]</sup>

- Hazard Identification: Expected to cause skin irritation and serious eye irritation. May cause respiratory irritation if inhaled as a dust.
- Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and nitrile gloves.
- Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.<sup>[7]</sup>
- Storage: Store in a tightly closed container in a cool, dry, and dark place as recommended.<sup>[1][7]</sup>
- Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

## Conclusion

**3-Iodo-4-(trifluoromethoxy)benzoic acid** stands out as a high-value, versatile building block for advanced organic synthesis. Its trifunctional nature provides a robust platform for creating molecular diversity through reliable and well-understood chemical transformations. The ability to perform sequential C-C or C-N bond formations via its iodo group and amide/ester bond formations via its carboxylic acid makes it an indispensable tool for medicinal chemists. Furthermore, the presence of the trifluoromethoxy group offers a strategic advantage for enhancing the pharmacokinetic properties of target molecules. The protocols and data



presented in this guide affirm its utility and provide a solid foundation for its application in research and drug development programs.

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